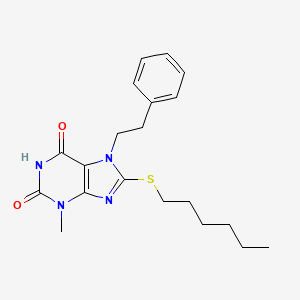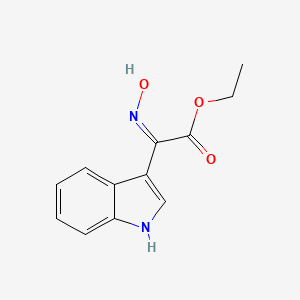
ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate is a compound with an intriguing structure. Let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅), which consists of two carbon atoms and five hydrogen atoms.
(2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate: This mouthful of a name can be dissected as follows
Méthodes De Préparation
The synthetic routes to ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate involve various reactions. One notable method is the Fischer indole synthesis , which can yield tricyclic indoles. In this case, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .
Analyse Des Réactions Chimiques
Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate can participate in several reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the compound, altering its properties.
Substitution: Substituents can be added or replaced on the indole ring. Common reagents and conditions depend on the specific reaction, but they often involve strong acids or bases.
Applications De Recherche Scientifique
This compound has diverse applications:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers study its interactions with biological systems.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may find use in the synthesis of pharmaceuticals or agrochemicals.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl (2Z)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11- |
Clé InChI |
SIUOJGYDGONQPU-KAMYIIQDSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\O)/C1=CNC2=CC=CC=C21 |
SMILES canonique |
CCOC(=O)C(=NO)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

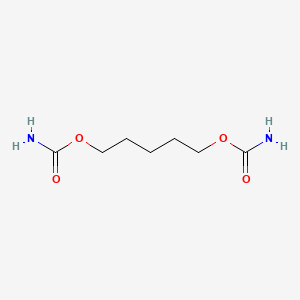
![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)

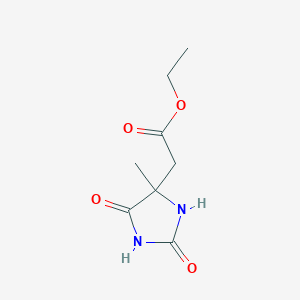
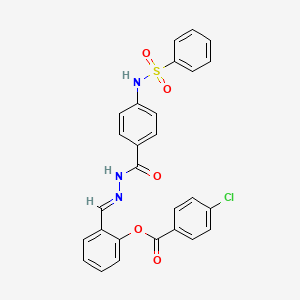
![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
